

Application Notes and Protocols: 680C91 in Uterine Fibroid Xenograft Models

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Compound of Interest

Compound Name: 680C91

Cat. No.: B170411

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Uterine fibroids, or leiomyomas, are the most common benign tumors in women of reproductive age, often leading to significant morbidity. Emerging research has identified the dysregulation of tryptophan metabolism as a key contributor to fibroid pathogenesis.

Specifically, the enzyme tryptophan 2,3-dioxygenase (TDO2) is markedly overexpressed in fibroids.[1] TDO2 catalyzes the initial and rate-limiting step in the conversion of tryptophan to kynurenine.[2] Kynurenine acts as an endogenous ligand for the aryl hydrocarbon receptor (AhR), and its activation promotes tumor growth.[2][3] The TDO2 inhibitor, **680C91**, has been investigated as a potential therapeutic agent to counter this pathological pathway. These application notes provide a summary of the preclinical findings and detailed protocols for the use of **680C91** in a fibroid xenograft model.

Data Presentation

Table 1: In Vivo Efficacy of **680C91** in Fibroid Xenograft Model

Parameter	Vehicle Control	680C91 Treatment	Percentage Change	Reference
Xenograft Weight	Not specified	30% reduction	-30%	[1]
Kynurenine Levels	Higher	Lower	Decreased	[1]
Ki67 Expression	Higher	Decreased	Decreased	[1]
E2F1 Expression	Higher	Decreased	Decreased	[1]
Collagen Expression	Higher	Decreased	Decreased	[1]
Cleaved Caspase 3	No significant change	No significant change	-	[1]

Table 2: In Vitro Effects of **680C91** on Leiomyoma Smooth Muscle Cells (LSMC)

Parameter	Condition	Effect of 680C91	Reference
Cell Proliferation	Tryptophan-induced	Significantly repressed	[3] [4]
Collagen Type I (COL1A1) Expression	Tryptophan-induced	Significantly repressed	[3]
Collagen Type III (COL3A1) Expression	Tryptophan-induced	Significantly repressed	[3]
CYP1B1 mRNA Expression	Tryptophan-induced	Blocked	[1]
TGF- β 3 mRNA Expression	Tryptophan-induced	Blocked	[1]
FN1 mRNA Expression	Tryptophan-induced	Blocked	[1]
CDK2 mRNA Expression	Tryptophan-induced	Blocked	[1]
E2F1 mRNA Expression	Tryptophan-induced	Blocked	[1]
IL8 mRNA Expression	Tryptophan-induced	Blocked	[1]
SPARC mRNA Expression	Tryptophan-induced	Blocked	[1]

Experimental Protocols

Human Fibroid Xenograft Mouse Model

This protocol describes the establishment of a human uterine fibroid xenograft model in immunodeficient mice, a crucial tool for in vivo therapeutic studies.

Materials:

- Human uterine fibroid tissue (obtained with appropriate ethical approval)

- Severe combined immunodeficiency (SCID) mice (female, 6-8 weeks old)
- 17 β -estradiol and progesterone pellets
- Matrigel
- Surgical tools (scalpels, forceps, sutures)
- Anesthesia (e.g., isoflurane)
- Animal housing facility

Procedure:

- **Hormone Pellet Implantation:** Anesthetize the SCID mice. Make a small incision in the dorsal skin and subcutaneously implant slow-release pellets of estrogen and progesterone to support the growth of the hormone-dependent fibroid tissue.[\[5\]](#)[\[6\]](#)
- **Tissue Preparation:** Mince fresh human fibroid tissue into small fragments (approximately 1-2 mm³).
- **Xenograft Implantation:**
 - Anesthetize the hormone-pellet-implanted mice.
 - Make a small subcutaneous incision on the flank of the mouse.
 - Create a subcutaneous pocket using blunt dissection.
 - Implant one to two fibroid tissue fragments mixed with Matrigel into the pocket.
 - Close the incision with sutures or surgical clips.
- **Tumor Growth Monitoring:** Allow the xenografts to establish and grow for a designated period (e.g., 4-6 weeks). Monitor tumor volume regularly using calipers.

680C91 Treatment Protocol (In Vivo)

This protocol details the administration of the TDO2 inhibitor, **680C91**, to the established fibroid xenograft mouse model.

Materials:

- Fibroid xenograft-bearing SCID mice
- **680C91** compound
- Vehicle solution (e.g., sterile saline, DMSO)
- Syringes and needles for intraperitoneal injection

Procedure:

- **Animal Grouping:** Once xenografts reach a predetermined size, randomize the mice into treatment and control groups.
- **Drug Preparation:** Prepare the **680C91** solution in the appropriate vehicle at the desired concentration.
- **Administration:** Administer **680C91** or vehicle to the respective groups via daily intraperitoneal injection. A preclinical study used this method for a duration of 2 months.^[1]
- **Monitoring:**
 - Monitor the body weight and overall health of the mice throughout the treatment period.
 - Measure tumor volume at regular intervals (e.g., twice weekly) using calipers.
- **Endpoint Analysis:** At the end of the treatment period (e.g., 2 months), euthanize the mice.^[1]
 - Excise the xenograft tumors and measure their final weight.
 - Collect blood for chemistry analysis.
 - Process the tumor tissue for further analysis (e.g., gene expression, immunohistochemistry, kynurenine level measurement).

In Vitro Mechanistic Studies with Fibroid Explants

This protocol outlines the methodology for treating human fibroid tissue explants to investigate the direct effects of **680C91**.

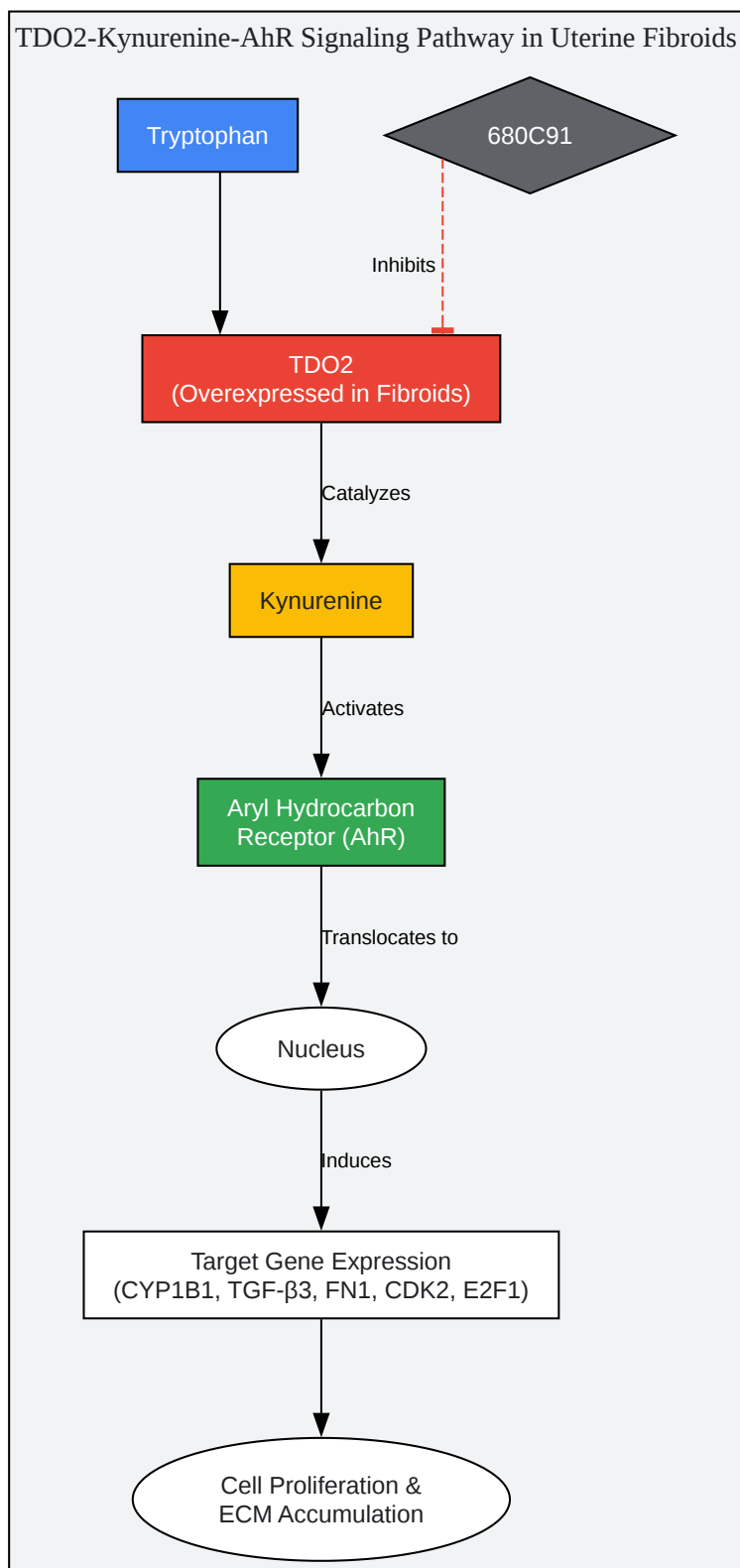
Materials:

- Fresh human uterine fibroid tissue
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
- Tryptophan
- **680C91**
- AhR antagonist (e.g., CH-223191)
- 6-well culture plates
- Reagents for RNA extraction and qPCR

Procedure:

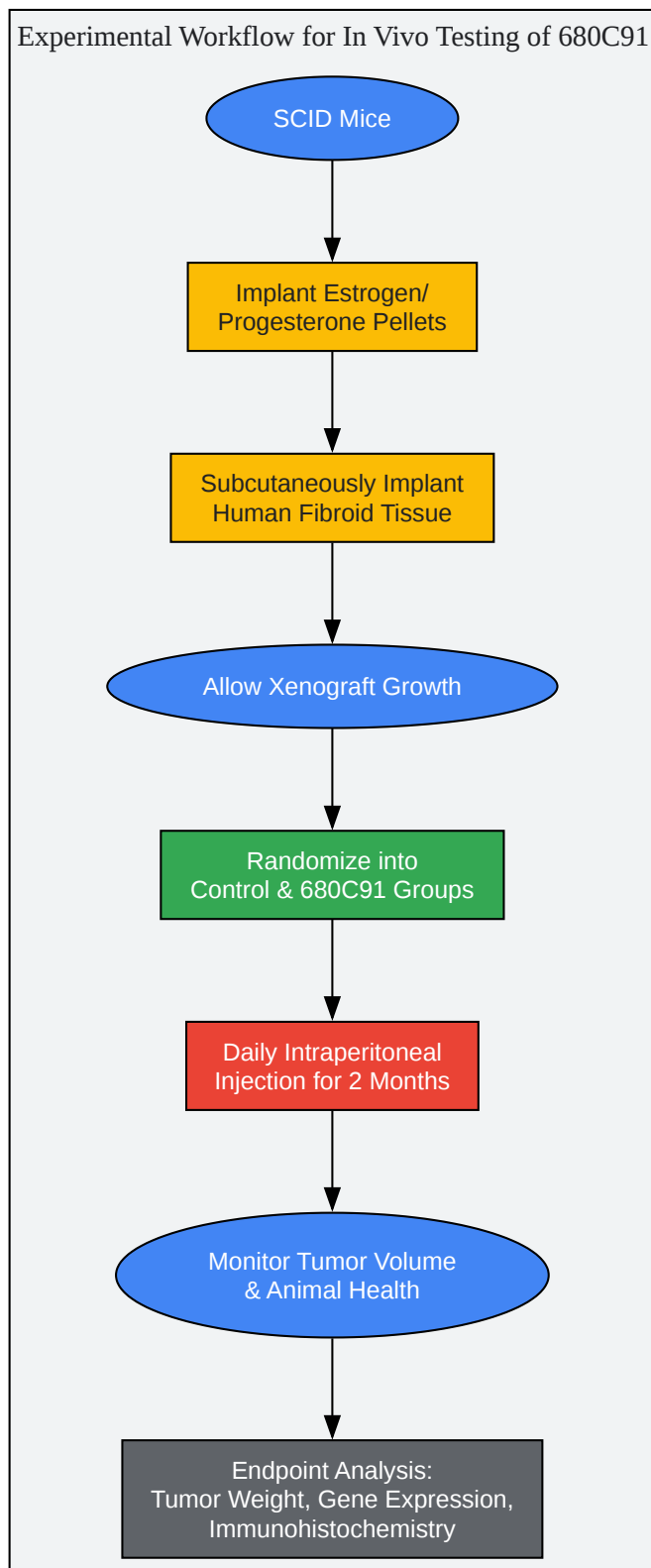
- Tissue Culture: Cut fresh fibroid tissue into small pieces (explants) and place them in 6-well culture plates with culture medium.
- Treatment: Treat the explants with tryptophan to induce the TDO2 pathway, with or without the co-treatment of **680C91** and/or an AhR antagonist.^[1]
- Incubation: Incubate the treated explants for a specified period (e.g., 24-48 hours).
- Analysis:
 - Harvest the explants for RNA extraction.
 - Perform quantitative real-time PCR (qPCR) to analyze the expression of target genes such as CYP1B1, TGF- β 3, FN1, CDK2, and E2F1.^[1]

Visualizations



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Caption: TDO2-Kynurenine-AhR signaling pathway in fibroids and the inhibitory action of **680C91**.



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Caption: Workflow for evaluating the efficacy of **680C91** in a fibroid xenograft mouse model.

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